4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide is an organic compound with the molecular formula C14H19BrN2O and a molecular weight of 311.22 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further linked to an ethylpyrrolidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Ethylpyrrolidine: Ethylpyrrolidine is synthesized separately through the reaction of pyrrolidine with ethyl bromide under basic conditions.
Coupling Reaction: The brominated benzamide is then coupled with the ethylpyrrolidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[(1-methylpyrrolidin-2-yl)methyl]benzamide
- 4-bromo-N-[(1-propylpyrrolidin-2-yl)methyl]benzamide
- 4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
Uniqueness
4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of the ethylpyrrolidine moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-2-17-9-3-4-13(17)10-16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJBVWOVCNSJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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